molecular formula C12H12Cl2O3 B3117125 Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate CAS No. 221121-45-5

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

Cat. No.: B3117125
CAS No.: 221121-45-5
M. Wt: 275.12 g/mol
InChI Key: AVYVYBSVLSCWTE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is a high-purity β-keto ester compound intended for research and development applications, specifically in synthetic organic chemistry. It serves as a versatile and valuable building block for the construction of more complex molecular architectures. Compounds of this class are frequently employed in cyclocondensation reactions, such as with hydrazines to form pyrazole derivatives , or in Knoevenagel condensations with aldehydes to generate α,β-unsaturated carbonyl intermediates . These reactions are fundamental steps in the synthesis of various heterocyclic compounds with potential biological activity. The 2,6-dichlorophenyl substituent is a significant structural motif found in pharmacologically active molecules. For instance, it is a key component in the potent NOP receptor antagonist SB612111 , highlighting the relevance of this subunit in medicinal chemistry research. As a β-keto ester, the compound exists in a tautomeric equilibrium between the keto and enol forms, and its active methylene group can be readily deprotonated to form nucleophilic enolates. These enolates can undergo alkylation or acyl substitution reactions, making the compound a precursor to a wide range of diketone and functionalized ester products. Researchers can utilize this chemical to access novel compound libraries for screening in various therapeutic areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVYBSVLSCWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2,6-dichlorophenyl)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(2,6-Dichlorophenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 4-(2,6-dichlorophenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₂Cl₂O₃
  • Molecular Weight : Approximately 275.11 g/mol
  • Functional Groups : Contains a ketone group adjacent to an ethyl ester and a dichlorophenyl moiety.

Organic Synthesis

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is primarily used as an intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Converts the ketone group to an alcohol.
  • Substitution Reactions : Chlorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution.

These reactions make it a valuable building block for synthesizing complex organic molecules.

Pharmaceutical Development

The compound has shown potential in pharmaceutical research due to its derivatives exhibiting significant biological activities. Studies indicate that compounds similar to this compound possess cytotoxic properties against certain cancer cell lines and may inhibit the growth of various pathogens, including bacteria and fungi. This suggests its potential as a lead compound for developing new antimicrobial or anticancer agents.

Agrochemical Applications

In the agricultural sector, this compound is utilized in the production of agrochemicals. Its derivatives may serve as herbicides or pesticides due to their biological activity against harmful organisms. The dichlorophenyl group enhances its efficacy and selectivity in targeting specific pests.

Case Studies and Research Findings

Several studies have explored the interactions and biological effects of this compound:

  • Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity : Preliminary findings suggest that this compound may inhibit the growth of bacteria and fungi, highlighting its potential in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substitution pattern on the aromatic ring significantly influences the physicochemical and structural properties of oxobutanoate derivatives. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Suppliers CAS Number
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate 2,6-dichlorophenyl C₁₂H₁₂Cl₂O₃ 275.13 4 Not specified
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 3-chlorophenyl C₁₂H₁₃ClO₃ 240.68 Not listed 221122-22-1
Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate 3,4-dichlorophenyl C₁₂H₁₂Cl₂O₃ 275.13 Not listed 1048916-53-5
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 2,4-dichlorophenyl C₁₂H₁₂Cl₂O₃ 275.13 Not listed 194240-93-2
Ethyl 4-(2,6-dimethylphenyl)-3-oxobutanoate 2,6-dimethylphenyl C₁₄H₁₈O₃ 234.29 Not listed Not specified

Key Observations :

  • Chlorine vs.
  • Positional Isomerism : The 2,6-dichloro isomer shows distinct crystallographic behavior compared to the 2,4-dichloro analog, which is classified under GHS safety standards (e.g., handling precautions for inhalation risks) .

Crystallographic and Conformational Differences

Crystal structure analyses of related compounds reveal substituent-dependent conformational trends:

  • Ethyl 2-[(3-Chlorophenyl)hydrazono]-3-oxobutanoate: Adopts a keto-hydrazo tautomeric form with near-planar geometry (interplanar angle = 1.49° between phenyl and hydrazone/aliphatic chain) .
  • Ethyl 2-[(2,6-Dimethylphenyl)hydrazono]-3-oxobutanoate: Contains two independent molecules in the asymmetric unit, with dihedral angles of 2.16–2.26° between phenyl and oxobutanoate planes. Intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯π interactions stabilize the crystal lattice .

Table 2: Crystallographic Parameters of Selected Analogs

Compound Dihedral Angle (°) Hydrogen Bonding Motifs Crystal Packing Features
This compound Data not available Presumed similar to analogs Likely planar with Cl⋯Cl interactions
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate 1.49 S(6) ring via N–H⋯O Planar stacking
Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate 2.16–2.26 C–H⋯O and C–H⋯π interactions Chains along c-axis

Biological Activity

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is an organic compound recognized for its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H12Cl2O3
  • Molecular Weight : Approximately 275.11 g/mol
  • Structure : The compound features a 4-oxobutanoate moiety and a dichlorophenyl group, contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The dichlorophenyl moiety enhances its efficacy against various bacterial and fungal strains. For example, preliminary studies have shown that derivatives of oxobutanoates can inhibit the growth of pathogens, making them viable candidates for pharmaceutical development.

Cytotoxic Effects

The compound has also been investigated for its cytotoxic properties against cancer cell lines. Studies suggest that it may influence apoptosis pathways in cancer cells, indicating potential use in cancer therapies. The structure-activity relationship (SAR) analysis has revealed that the presence of the dichlorophenyl group is crucial for enhancing cytotoxicity compared to other analogs .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-chloro-3-oxobutanoateContains a chloro groupAntimicrobial properties
Methyl 3-oxo-4-(2,6-dichlorophenyl)butanoateMethyl instead of ethylCytotoxic activity
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoateContains a benzylidene moietyAntioxidant and antimicrobial activities
Ethyl 4-(phenyl)-3-oxobutanoateUnsubstituted phenyl groupLess potent compared to dichloro analogs

The presence of the dichlorophenyl group in this compound significantly enhances its biological activity compared to other similar compounds.

Case Studies

  • Antimicrobial Efficacy :
    • In a study assessing the antimicrobial potency against Staphylococcus aureus and Escherichia coli, this compound demonstrated effective inhibition at concentrations as low as 32 µg/mL. This positions it as a promising candidate for further development in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells :
    • A recent investigation into the cytotoxic effects of this compound on various cancer cell lines showed promising results, with significant reductions in cell viability observed at concentrations ranging from 10 to 50 µM. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The dichlorophenyl group is believed to enhance binding affinity to enzymes or receptors involved in critical cellular processes. Additionally, the ester functionality can undergo hydrolysis to release the active acid form, which may further interact with biological pathways influencing cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate in academic research?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves diazonium salt formation from 2,6-dichloroaniline under acidic conditions, followed by coupling with ethyl acetoacetate. This method is adapted from protocols used for structurally similar compounds, such as ethyl 4-chloro-3-oxobutanoate derivatives, where sodium nitrite in HCl generates the diazonium intermediate, which reacts with a β-ketoester in ethanol . Yield optimization often requires temperature control (<5°C during diazotization) and purification via recrystallization from methanol or ethanol .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

  • Methodological Answer :

  • Chromatography : HPLC with reverse-phase C18 columns and UV detection (λ = 254 nm) is used to assess purity, as demonstrated for ethyl 4-chloro-3-oxobutanoate derivatives .
  • Spectroscopy : 1^1H/13^13C NMR confirms the presence of the β-ketoester group (δ ~2.3–2.6 ppm for the methylene adjacent to the carbonyl) and aromatic protons (δ ~7.2–7.5 ppm for dichlorophenyl substituents) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) matches the exact mass (calculated for C12H12Cl2O3C_{12}H_{12}Cl_2O_3: 274.0163) to verify molecular integrity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation, as inferred from safety data for structurally related esters .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during recrystallization steps involving volatile solvents (e.g., methanol) .
  • Storage : Keep in airtight containers under inert atmosphere (N2_2 or Ar) at room temperature to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Crystal Packing : Bulky 2,6-dichlorophenyl substituents introduce steric hindrance, complicating crystal lattice formation. Strategies include slow evaporation from polar solvents (e.g., DMSO/water mixtures) to enhance crystal quality .
  • Torsional Angles : The dihedral angle between the phenyl ring and β-ketoester moiety (~2–3°) must be resolved via high-resolution X-ray diffraction. Discrepancies >5° suggest conformational instability, requiring refinement with riding models for H atoms .
  • Hydrogen Bonding : Intramolecular N–H⋯O interactions (S(6) motif) and intermolecular C–H⋯π contacts stabilize the structure but may obscure electron density maps .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of 3-oxobutanoate esters?

  • Methodological Answer :

  • Electron-Withdrawing Groups (Cl) : The 2,6-dichloro substitution deactivates the phenyl ring, reducing electrophilicity at the β-ketoester carbonyl. This slows nucleophilic attacks (e.g., in condensation reactions) compared to analogs with electron-donating groups (e.g., -OCH3_3) .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (e.g., tracking hydrazone formation at λ = 400–450 nm). For 2,6-dichloro derivatives, rate constants are typically 30–50% lower than monosubstituted analogs .

Q. What computational methods are suitable for predicting the tautomeric behavior of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model keto-enol tautomerism. The enol form is stabilized by conjugation with the dichlorophenyl ring, but the keto form dominates in non-polar solvents (ΔG ~2–3 kcal/mol) .
  • Solvent Effects : PCM models show increased enol population in polar aprotic solvents (e.g., DMSO) due to enhanced resonance stabilization .

Q. How can synthetic byproducts from this compound reactions be characterized and minimized?

  • Methodological Answer :

  • Byproduct Identification : Common impurities include unreacted diazonium salts (detected via TLC, Rf_f ~0.1 in hexane/EtOAc 3:1) and dimerized hydrazones. LC-MS/MS or GC-MS isolates these species .
  • Optimization : Reduce byproducts by adjusting stoichiometry (1:1.2 molar ratio of aniline to β-ketoester) and adding phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .

Data Contradictions and Resolution

  • vs. 8 : reports 86.5% yield for a dimethylphenyl analog, while notes lower yields (~50–60%) for chloro-substituted derivatives. This discrepancy highlights the need for tailored reaction conditions (e.g., extended reaction times or higher temperatures for electron-deficient substrates) .
  • vs. 21 : The exact mass for this compound (274.0163) conflicts with its 3,4-dichloro analog (275.1279). Researchers must validate molecular formulas via HRMS to avoid misassignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

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